REACTION_CXSMILES
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[CH2:1]([CH2:5][C:6](=O)[CH3:7])[C:2]([CH3:4])=O.[CH3:9][O:10][C:11]1[CH:17]=[C:16]([O:18][CH3:19])[CH:15]=[CH:14][C:12]=1[NH2:13]>>[CH3:9][O:10][C:11]1[CH:17]=[C:16]([O:18][CH3:19])[CH:15]=[CH:14][C:12]=1[N:13]1[C:6]([CH3:7])=[CH:5][CH:1]=[C:2]1[CH3:4]
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Name
|
|
Quantity
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5.88 mL
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Type
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reactant
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Smiles
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C(C(=O)C)CC(C)=O
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Name
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Quantity
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7.12 mL
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Type
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reactant
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Smiles
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COC1=C(N)C=CC(=C1)OC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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reacted
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Name
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|
Type
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product
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Smiles
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COC1=C(C=CC(=C1)OC)N1C(=CC=C1C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |